2-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-14(19-3,10-18-2)9-16-13(17)8-11-6-4-5-7-12(11)15/h4-7H,8-10H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJXJIJXOWUGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=CC=C1Cl)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
2-(2-Chlorophenyl)-N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)Acetamide (3d)
- Structure : Features a 1,3,4-thiadiazole ring with a mercapto (-SH) group instead of the dimethoxypropyl substituent.
- Properties :
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-Chlorophenyl)Acetamide (7)
- Structure : Contains a benzothiazole ring with a trifluoromethyl (-CF₃) substituent.
- Properties :
- Application : Benzothiazoles are common in pesticidal or anticancer agents; the -CF₃ group enhances lipophilicity and metabolic stability.
Dimethenamid
- Structure : 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide.
- Properties :
Anti-Cancer Acetamides
- Examples : N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38–40).
- Activity: IC₅₀ values in the nanomolar range against HCT-1, MCF-7, and other cancer cell lines .
- Structural Insight : Quinazoline-sulfonyl groups enhance DNA intercalation or kinase inhibition. The target compound lacks this motif but shares the acetamide backbone, suggesting possible derivatization for activity optimization.
Crystal Structure and Conformational Analysis
- 2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide
- Conformation : Three molecules in the asymmetric unit with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°, indicating flexibility .
- Implication : The target compound’s dimethoxypropyl group may restrict rotational freedom compared to dichlorophenyl analogs, influencing receptor binding.
Data Tables
Table 1: Comparative Physicochemical Data
*Calculated based on structure.
Preparation Methods
Two-Step Alkylation-Amidation Strategy
The most widely reported method involves sequential alkylation of 2-chlorophenylacetic acid followed by amidation with 2,3-dimethoxy-2-methylpropylamine.
Step 1: Synthesis of 2-(2-Chlorophenyl)Acetyl Chloride
- Reactants : 2-Chlorophenylacetic acid (1.0 equiv), thionyl chloride (1.5 equiv)
- Conditions : Reflux in anhydrous dichloromethane (DCM) at 40°C for 4 hr under nitrogen.
- Workup : Excess thionyl chloride removed via rotary evaporation; product used without purification.
Step 2: Amidation with 2,3-Dimethoxy-2-Methylpropylamine
- Reactants : 2-(2-Chlorophenyl)acetyl chloride (1.0 equiv), 2,3-dimethoxy-2-methylpropylamine (1.2 equiv), triethylamine (2.0 equiv)
- Conditions : Stirred in DCM at 0°C→RT for 12 hr.
- Yield : 78–82% after silica gel chromatography (hexane:ethyl acetate = 3:1).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time (Step 2) | 12 hr | |
| Purity (HPLC) | ≥98% | |
| Melting Point | 112–114°C |
Coupling Reagent-Mediated Amide Bond Formation
EDC/HOBt Catalyzed Coupling
This method avoids acyl chloride intermediates, enhancing safety for scale-up:
Procedure :
- Reactants : 2-Chlorophenylacetic acid (1.0 equiv), 2,3-dimethoxy-2-methylpropylamine (1.1 equiv), EDC-HCl (1.3 equiv), HOBt (1.3 equiv)
- Solvent : Anhydrous DMF
- Conditions : 0°C→RT, 24 hr under nitrogen.
- Workup : Quenched with 1M HCl, extracted with ethyl acetate, dried over Na₂SO₄.
- Yield : 85% after recrystallization (ethanol/water).
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.48–7.25 (m, 4H, Ar-H), 4.12 (s, 2H, CH₂CO), 3.72–3.68 (m, 1H, NCH), 3.33 (s, 6H, OCH₃), 1.42 (s, 3H, CH₃).
- IR (KBr) : 1645 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
Solid-Phase Synthesis for High-Throughput Production
Wang Resin Immobilization Strategy
Adapted from peptide synthesis protocols:
Steps :
- Resin Activation : Wang resin (1.0 mmol/g) swelled in DCM.
- Carboxylic Acid Loading : 2-Chlorophenylacetic acid (3.0 equiv), DIC (3.0 equiv), DMAP (0.3 equiv) in DMF, 24 hr.
- Amine Coupling : 2,3-Dimethoxy-2-methylpropylamine (5.0 equiv), PyBOP (5.0 equiv), DIPEA (10 equiv) in DMF, 12 hr.
- Cleavage : TFA/DCM (1:9 v/v), 2 hr→precipitated in cold ether.
Advantages :
Microwave-Assisted Synthesis
Accelerated Amidation Protocol
Reduces reaction time from hours to minutes:
Conditions :
- Reactants : 2-Chlorophenylacetic acid (1.0 equiv), 2,3-dimethoxy-2-methylpropylamine (1.1 equiv), HATU (1.2 equiv)
- Solvent : Acetonitrile
- Microwave Settings : 100°C, 150 W, 20 min.
- Yield : 88% after flash chromatography.
Comparative Efficiency :
| Method | Time | Yield | Energy Use |
|---|---|---|---|
| Classical | 12 hr | 78% | High |
| Microwave | 20 min | 88% | Low |
Catalytic Asymmetric Synthesis
Chiral Auxiliary-Mediated Route
For enantiomerically pure products:
Procedure :
- Auxiliary Attachment : (R)-4-Phenyl-2-oxazolidinone coupled to 2-chlorophenylacetic acid using DCC/DMAP.
- Amidation : React with 2,3-dimethoxy-2-methylpropylamine in THF at −78°C→RT.
- Auxiliary Removal : LiOH/H₂O₂, 0°C, 2 hr.
Comparative Analysis of Methodologies
| Parameter | Classical | EDC/HOBt | Solid-Phase | Microwave | Asymmetric |
|---|---|---|---|---|---|
| Yield | 78–82% | 85% | 70–75% | 88% | 76% |
| Purity | ≥98% | ≥97% | ≥95% | ≥99% | ≥99% |
| Reaction Time | 12 hr | 24 hr | 36 hr | 20 min | 48 hr |
| Scalability | High | Moderate | High | Moderate | Low |
| Enantiomeric Control | No | No | No | No | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
